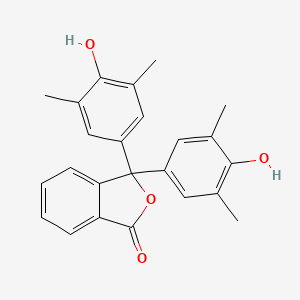
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione is a fluorinated β-diketone compound It is characterized by the presence of a heptafluoropropyl group and a thiophene ring, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 5-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
科学研究应用
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their luminescent properties.
Materials Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of advanced materials for electronics and photonics.
作用机制
The mechanism by which 4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The fluorinated alkyl chain and the thiophene ring provide a unique electronic environment that enhances the stability and reactivity of these complexes. The molecular targets and pathways involved depend on the specific application, such as luminescence in coordination complexes or biological activity in medicinal chemistry.
相似化合物的比较
Similar Compounds
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)hexane-1,3-dione: Similar structure but with a different substitution pattern on the thiophene ring.
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione: Contains a pyrazole ring instead of a thiophene ring.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of metal complexes with specific luminescent properties and in the development of materials with tailored electronic characteristics.
属性
CAS 编号 |
582-74-1 |
|---|---|
分子式 |
C11H7F7O2S |
分子量 |
336.23 g/mol |
IUPAC 名称 |
4,4,5,5,6,6,6-heptafluoro-1-(5-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H7F7O2S/c1-5-2-3-7(21-5)6(19)4-8(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3 |
InChI 键 |
OJEHNIIDGPUAMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


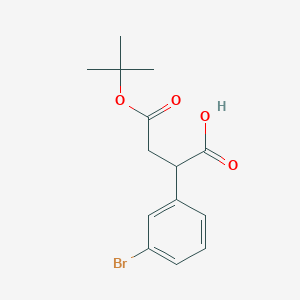
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
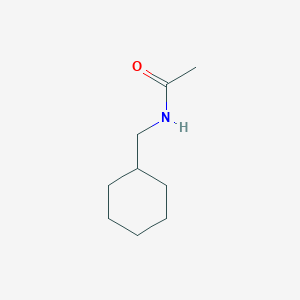
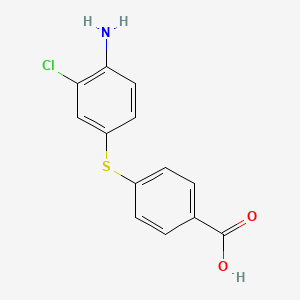
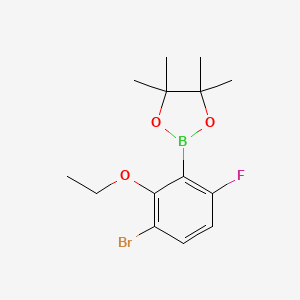
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
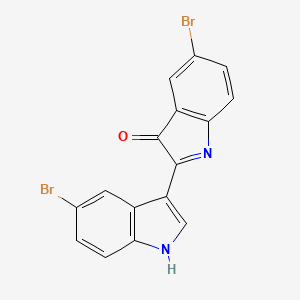

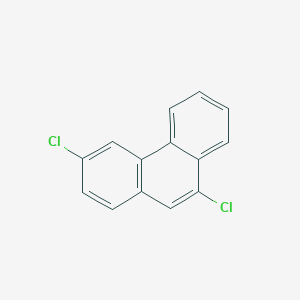

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

